N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding its reactivity, the types of reactions it can undergo (like oxidation or reduction), and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves determining properties like melting point, solubility, acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents.Scientific Research Applications
Anticancer Activities
Compounds with structures incorporating elements similar to N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide have been investigated for their anticancer properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have shown inhibitory activities against Src kinase, which is implicated in cancer progression. One derivative exhibited significant inhibition of cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011). This suggests that structurally related compounds might also possess anticancer potentials.
Antibacterial and Antifungal Activities
Another area of application is in the development of antimicrobial agents. Novel pyrrole derivatives have been synthesized and evaluated for their in vitro antitubercular activity, with some compounds demonstrating moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015). This indicates the potential utility of related compounds in combating bacterial infections.
Enzyme Inhibition
Compounds structurally similar to this compound have also been explored for their ability to inhibit enzymes involved in disease pathology. For example, pyrrolidine-3-carboxylic acids have been studied as endothelin antagonists, with some analogs showing significant affinity for endothelin receptor subtypes, suggesting potential applications in cardiovascular diseases (Jae et al., 1997).
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been reported to interact with nitric oxide synthase, inducible (inos) in humans .
Biochemical Pathways
Compounds with similar structures have been reported to affect microtubule assembly, causing mitotic blockade and cell apoptosis .
Result of Action
Structurally similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound’s role in biochemical reactions is not well-documented. Compounds with similar structures have been synthesized and evaluated for their anticancer activity . These compounds interact with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reaction.
Cellular Effects
The cellular effects of N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide are not well-studied. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(20-15-8-9-16-17(12-15)24-13-23-16)18(21-10-4-5-11-21)14-6-2-1-3-7-14/h1-12,18H,13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDLDYSFYYIPJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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